molecular formula C7H12ClNO4S B11609599 Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate CAS No. 18240-45-4

Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate

Cat. No.: B11609599
CAS No.: 18240-45-4
M. Wt: 241.69 g/mol
InChI Key: ICAUNZGBLWGKFJ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate is an organic compound with a unique structure that includes a thienyl ring, a carbamate group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate typically involves the reaction of 4-chloro-1,1-dioxidotetrahydro-3-thiophene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Ethyl 4-chloro-1,1-dioxidotetrahydro-3-thienylcarbamate can be compared with other similar compounds such as:

    This compound analogs: These compounds have similar structures but different substituents, which can affect their reactivity and applications.

    Sulfonyl carbamates: These compounds share the sulfone and carbamate groups but have different ring structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

CAS No.

18240-45-4

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

ethyl N-(4-chloro-1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C7H12ClNO4S/c1-2-13-7(10)9-6-4-14(11,12)3-5(6)8/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

ICAUNZGBLWGKFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CS(=O)(=O)CC1Cl

Origin of Product

United States

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